molecular formula C15H23NO B5885893 1-[2-(2,5-dimethylphenoxy)ethyl]piperidine

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine

Cat. No. B5885893
M. Wt: 233.35 g/mol
InChI Key: AQZRIZDFRNDEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a chemical compound that belongs to the piperidine family. It is a psychoactive drug that has gained attention due to its potential use in scientific research. DMPEP is known to interact with the central nervous system and has been suggested to have therapeutic effects.

Mechanism of Action

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine is known to interact with the central nervous system by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels, which is associated with mood regulation and the reduction of anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been suggested to have potential use in the treatment of addiction by reducing drug-seeking behavior. This compound has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine has several advantages for use in lab experiments. It has a low toxicity profile, making it a safe candidate for further research. It is also easy to synthesize and purify, making it readily available for experimentation. However, this compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the central nervous system. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-[2-(2,5-dimethylphenoxy)ethyl]piperidine. One direction is to further elucidate its mechanism of action and how it interacts with the central nervous system. Another direction is to explore its potential therapeutic effects in the treatment of neurological disorders and addiction. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound has shown promising potential for use in scientific research, and further studies are needed to fully understand its effects and potential applications.

Synthesis Methods

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine can be synthesized using a two-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with piperidine to form this compound. The purity of this compound can be improved by using column chromatography.

Scientific Research Applications

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine has been suggested to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been suggested to have potential use in the treatment of addiction. This compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13-6-7-14(2)15(12-13)17-11-10-16-8-4-3-5-9-16/h6-7,12H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRIZDFRNDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.